Mordant Blue 29
CAS No.: 1667-99-8
Cat. No.: VC0156333
Molecular Formula: C23H13Cl2Na3O9S
Molecular Weight: 605.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1667-99-8 |
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Molecular Formula | C23H13Cl2Na3O9S |
Molecular Weight | 605.3 g/mol |
IUPAC Name | trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
Standard InChI | InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12-;;; |
Standard InChI Key | FUIZKNBTOOKONL-NDOZRWCBSA-K |
Isomeric SMILES | CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
SMILES | CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Canonical SMILES | CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Basic Information
Mordant Blue 29 is scientifically identified by several standard descriptors that enable precise recognition in chemical databases and research publications.
Parameter | Information |
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CAS Number | 1667-99-8 |
Molecular Formula | C₂₃H₁₃Cl₂Na₃O₉S |
Molecular Weight | 605.28 g/mol |
Colour Index | 43825 |
IUPAC Name | Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
Table 1: Chemical identifiers of Mordant Blue 29
Structural Details
The molecular structure of Mordant Blue 29 features a triphenylmethane skeleton with several functional groups that contribute to its chemical reactivity and spectroscopic properties. The presence of carboxyl, hydroxyl, and sulfonate groups enables the compound to form coordination complexes with metal ions. This structural arrangement is responsible for the compound's chromophoric properties and its ability to function as a colorimetric indicator .
The structure contains two methyl-substituted phenyl rings and one dichlorophenyl ring with a sulfonate group. The central carbon connects these three aromatic systems in a specific spatial arrangement that facilitates metal chelation.
Physical Properties
General Physical Characteristics
Mordant Blue 29 exhibits distinctive physical properties that influence its handling and applications in laboratory and industrial settings.
Property | Description |
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Physical Form | Dark brown powder |
Odor | Odorless |
Solubility in Water | Soluble |
Stability | Stable (incompatible with strong oxidizing agents) |
Storage Conditions | Room temperature (preferably in cool, dark place <15°C) |
Table 2: Physical properties of Mordant Blue 29
Spectroscopic Properties
The spectroscopic characteristics of Mordant Blue 29 are crucial for its applications as an analytical reagent and have been studied both experimentally and theoretically.
Property | Value |
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Maximum Absorption Wavelength (λmax) | 425-436 nm (in pH 7.0 buffer) |
Molar Absorptivity | Minimum 6000 (at λmax) |
pKa Values | pK₁: 2.45; pK₂: 4.86; pK₃: 11.47 (at 25°C) |
Table 3: Spectroscopic properties of Mordant Blue 29
Research by Zerzucha et al. (2013) has examined the spectroscopic and electric properties of Mordant Blue 29 through both theoretical and experimental approaches. Their study investigated polarizability (α) and first hyperpolarizability (β) parameters, providing insights into the compound's electronic behavior .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Mordant Blue 29 involves a series of carefully controlled reactions:
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Condensation Reaction: The process begins with the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid and 2-hydroxy-3-methylbenzoic acid under acidic conditions .
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Oxidation Process: The condensation product undergoes oxidation to form the final dye structure.
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Conversion to Sodium Salt: The oxidized product is treated with sodium hydroxide to convert it to the trisodium salt form, which constitutes the commercial Mordant Blue 29 .
Purification Methods
Laboratory purification of Mordant Blue 29 can be achieved through several steps:
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The crude phenolic triphenylmethanecarboxysulfonic acid triNa salt (typically 40g) is dissolved in water (250mL) and filtered.
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Concentrated HCl (50mL) is added to the filtrate with stirring, causing precipitation.
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The precipitate is filtered, washed with HCl (2M), and dried.
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The compound is redissolved in water (250mL), and precipitation is repeated twice more in a water bath at 70°C.
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The final product is dried under vacuum over solid KOH initially, then P₂O₅ .
Alternative purification has been reported using paper chromatography with n-butanol, acetic acid, and water (7:1:3) as the mobile phase .
Chemical Reactions and Behavior
Types of Reactions
Mordant Blue 29 participates in several significant chemical reactions that determine its analytical applications:
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Complexation: Forms stable colored complexes with various metal ions, particularly iron, aluminum, and chromium. These complexation reactions form the basis for its use as a colorimetric indicator in analytical chemistry.
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Redox Reactions: Can undergo oxidation and reduction, resulting in alterations to its color and chemical properties.
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Substitution Reactions: Participates in substitution reactions where functional groups on the dye molecule can be replaced by other groups.
Reagents and Conditions
The compound's reactions typically involve:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Complexation | Metal salts (ferric chloride, aluminum sulfate, chromium chloride) | Aqueous solutions, controlled pH |
Oxidation | Hydrogen peroxide, potassium permanganate | Varying temperatures and concentrations |
Substitution | Various nucleophiles | Dependent on desired substitution |
Table 4: Reaction conditions for Mordant Blue 29
Specific Reaction Mechanisms
The complexation of Mordant Blue 29 with metal ions involves coordination through the carboxylate and hydroxyl groups present in its structure. The specific arrangement of these functional groups creates a chelation site that can accommodate metal ions of varying sizes and charges. The formation of these metal complexes typically results in distinct color changes that enable quantitative and qualitative analytical applications .
Applications in Scientific Research and Industry
Analytical Chemistry Applications
Mordant Blue 29 has established significant utility in analytical chemistry:
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Metal Ion Detection: Used as an indicator for metal titration, particularly for the determination of aluminum, iron, and other transition metals .
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Microbiological Applications: Employed to evaluate siderophore production by rhizosphere bacteria, contributing to studies in soil microbiology and plant-microbe interactions.
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Fluoride Estimation: Applied in analytical procedures for quantifying fluoride concentrations in various samples .
Biological and Medical Applications
In biological sciences, Mordant Blue 29 serves several functions:
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Histological Staining: Used to visualize cellular structures in microscopy, enhancing contrast for specific cellular components.
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Diagnostic Assays: Investigated for potential applications in medical diagnostics due to its selective binding properties.
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Biochemical Research: Functions as a reagent in biochemical investigations, particularly those involving metal-protein interactions.
Industrial Applications
The compound finds practical applications in industrial processes:
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Textile Dyeing: Utilized in textile industry due to its ability to form stable complexes with fabric fibers, producing durable colorations.
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Pigment Composites: Research has explored the preparation of pigment composites by adsorption of similar mordant dyes on silica supports, suggesting potential applications for Mordant Blue 29 in advanced material development .
Spectroscopic Studies and Theoretical Analysis
Recent scientific investigations have focused on understanding the fundamental properties of Mordant Blue 29 at the molecular level. Research by Zerzucha, Pytlakowska, and Kocot published in New Journal of Chemistry (2013) examined the spectroscopic and electric properties of the compound through both theoretical calculations and experimental measurements .
Their study employed time-dependent density functional theory (TDDFT) using the B3LYP functional with the 6-31++g(d,p) basis set to model the electronic structure and transitions responsible for the compound's optical properties. This research provided insights into:
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Electronic Transitions: Analysis of the nature and energy levels of electronic transitions responsible for the compound's absorption spectrum.
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Polarizability: Quantification of the molecule's polarizability (α), which relates to its response to applied electric fields.
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Hyperpolarizability: Determination of first hyperpolarizability (β) parameters, which relate to nonlinear optical properties.
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Solvent Effects: Investigation of how the compound's spectral properties are influenced by the presence of different solvents .
These theoretical studies complement experimental measurements and provide a molecular-level understanding of the compound's behavior in different environments.
Comparison with Similar Compounds
Mordant Blue 29 belongs to a family of structurally related dyes that includes Mordant Blue 1, Mordant Blue 3, Mordant Blue 13, and Mordant Blue 23. While these compounds share certain structural features and applications, Mordant Blue 29 possesses distinctive characteristics:
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Complexation Stability: Forms exceptionally stable complexes with a wide range of metal ions, making it particularly valuable for analytical applications.
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Structural Uniqueness: The specific arrangement of functional groups in Mordant Blue 29 provides it with distinctive spectroscopic properties and chemical reactivity.
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Versatility: The ability to undergo various chemical reactions and form different products contributes to its versatility in both research and industrial applications.
These distinguishing features explain why Mordant Blue 29 has remained an important reagent in analytical chemistry despite the availability of alternative compounds.
Hazard Type | Classification |
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Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
GHS Pictogram | GHS07 (Exclamation mark) |
Table 5: Hazard information for Mordant Blue 29
Supplier | Package Size | Price Range (USD) | Purity/Specifications |
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TCI America | 5g | $43-54 | Various specifications including absorbance and λmax parameters |
TCI America | 25g | $129-144 | Various specifications including absorbance and λmax parameters |
Sigma-Aldrich | 25g | $111 | Dye content 50% |
Various suppliers | 100mg | $25-35 | Research grade |
Table 6: Commercial availability of Mordant Blue 29 (as of April 2025)
When purchasing Mordant Blue 29 for research or industrial applications, it is important to consider the specific grade and purity requirements for the intended use. Different suppliers may provide different formulations or concentrations of the compound.
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